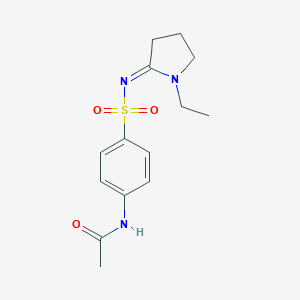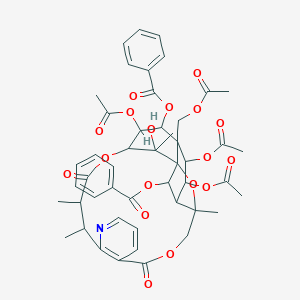
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized through a multi-step process, and it has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been found to inhibit the activity of dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are involved in the development of various diseases. N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is its low toxicity profile, which makes it a promising candidate for further research. Additionally, N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has been shown to have a good yield and high purity, making it easy to synthesize. However, one of the limitations of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide. One potential direction is the development of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide-based therapeutics for the treatment of cancer, inflammation, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide and its potential interactions with other compounds. Further studies are also needed to determine the optimal dosage and administration of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide for different applications.
In conclusion, N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is a promising compound that has shown potential in various scientific research applications. Its low toxicity profile, good yield, and high purity make it a promising candidate for further research. Future research should focus on the development of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide-based therapeutics and further understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide involves a multi-step process that includes the reaction of 4-amino benzenesulfonamide with ethyl acetoacetate, followed by the reaction of the resulting product with 2-bromoacetophenone. The final product is obtained through the reaction of the intermediate product with hydrazine hydrate and acetic acid. The synthesis method has been optimized to yield a high purity product with a good yield.
Applications De Recherche Scientifique
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has been shown to have antibacterial and antifungal properties.
Propriétés
Numéro CAS |
126826-51-5 |
|---|---|
Nom du produit |
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide |
Formule moléculaire |
C14H19N3O3S |
Poids moléculaire |
309.39 g/mol |
Nom IUPAC |
N-[4-[(Z)-(1-ethylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H19N3O3S/c1-3-17-10-4-5-14(17)16-21(19,20)13-8-6-12(7-9-13)15-11(2)18/h6-9H,3-5,10H2,1-2H3,(H,15,18)/b16-14- |
Clé InChI |
MPPJJBYGHSTRJD-PEZBUJJGSA-N |
SMILES isomérique |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Synonymes |
N-[4-[(1-ethylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)


![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)





![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)
